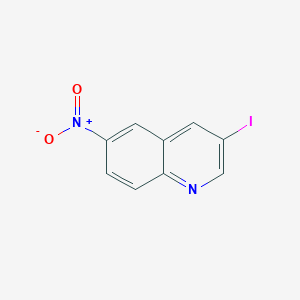

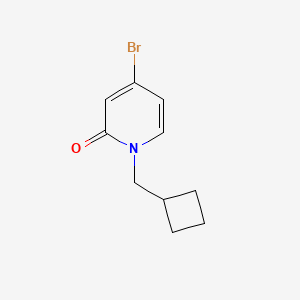

![molecular formula C11H17FN4 B2823156 {[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine CAS No. 1820580-60-6](/img/structure/B2823156.png)

{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine” is a chemical compound with the molecular formula C11H17FN4 . It has a molecular weight of 224.28 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidinylmethyl group and a fluorine atom .Scientific Research Applications

Synthesis Methodologies

- Betaine has been used as an effective acid captor in the synthesis of carboxamides involving reactions of carboxylic acids and amines, including those with a pyrimidin-2-ylmethyl structure (Mukaiyama, Aikawa, & Kobayashi, 1976).

- The synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP involves starting from compounds like 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi, Davoodnia, & Rao Lingam, 2015).

Chemical Properties and Interactions

- 2,4-Disubstituted pyrimidines, including compounds with pyrrolidin-1-yl substituents, have been studied for their dual activity as cholinesterase and Aβ-aggregation inhibitors, indicating potential applications in Alzheimer's disease research (Mohamed et al., 2011).

- Research on trifluoromethylated analogues of 4,5-dihydroorotic acid involves 4-(trifluoromethyl)pyrimidin-2(1H)-ones, highlighting the importance of pyrimidin-2-yl compounds in medicinal chemistry (Sukach et al., 2015).

Applications in Material Science

- Pyrimidinic Schiff bases, such as benzylidene-pyrimidin-2-yl-amine, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating potential applications in material science and engineering (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Biological Interactions and Mechanisms

- Studies on the hydrogen-bond basicity of secondary amines, including those with pyrrolidinyl and pyrimidinyl structures, provide insights into molecular interactions relevant to pharmaceutical and biological research (Graton, Berthelot, & Laurence, 2001).

- Research on 2-aminopyrimidine-containing histamine H4 receptor ligands demonstrates the role of pyrimidine derivatives in drug discovery, especially in the development of compounds targeting specific receptors (Altenbach et al., 2008).

Pharmaceutical Applications

- The design and synthesis of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a selective brain penetrant PDE9A inhibitor, demonstrates the direct application of pyrimidin-2-ylmethyl structures in the development of cognitive disorder treatments (Verhoest et al., 2012).

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives play a significant role in the biological activity of many compounds . For instance, in the case of l-proline, the endo conformer is preferred, whereas trans-4-fluoroproline and cis-4-fluoroproline favor the exo and endo envelope conformation, respectively .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A related compound, 3,3-difluoropyrrolidin-1-yl{(2 s ,4 s )-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (pf-00734200), was found to be eliminated by both metabolism and renal clearance .

Result of Action

Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It’s known that the pharmacological activity of compounds can be influenced by various factors, including the physicochemical properties of the compound, the physiological state of the organism, and the presence of other compounds .

properties

IUPAC Name |

1-[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4/c1-13-6-10-5-9(12)7-16(10)8-11-14-3-2-4-15-11/h2-4,9-10,13H,5-8H2,1H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMOVJCGRWAXNV-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC(CN1CC2=NC=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1C[C@@H](CN1CC2=NC=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2823077.png)

![4-(N,N-diethylsulfamoyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2823081.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2823086.png)

![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2823087.png)

![N-(4-{[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823090.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2823095.png)